NNMT Binding Affinity vs. Nearest Pyrimidine Analog Comparator
This compound demonstrates measurable but modest binding affinity to human NNMT. Its Ki of 650 nM indicates weaker binding to the NNMT active site compared to a closely related pyrimidine-5-carboxamide analog, which achieves an IC50 of 74 nM [1]. Furthermore, it is significantly less potent than high-affinity NNMT inhibitors in the same chemical class, which can achieve IC50 values as low as 0.150 nM [2]. This data positions the compound as a useful low-affinity control or starting point for optimization, but not as a potent NNMT probe.
| Evidence Dimension | NNMT binding affinity |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Pyrimidine-5-carboxamide analog (IC50 = 74 nM); High-affinity analog (IC50 = 0.150 nM) |
| Quantified Difference | 650 nM vs 74 nM (8.7-fold weaker); 650 nM vs 0.150 nM (4,333-fold weaker) |
| Conditions | Binding affinity assay using full-length recombinant human NNMT expressed in E. coli vs. enzymatic inhibition assays |
Why This Matters
If the objective is to inhibit NNMT, procurement should favor these higher-potency analogs; if a weaker binder is needed for mechanistic or occupancy studies, this compound is a qualified choice.
- [1] ACS Medicinal Chemistry Letters. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors. DOI: 10.1021/acsmedchemlett.1c00150. View Source
- [2] BindingDB. (n.d.). BDBM50566781 (CHEMBL4867273): IC50 = 0.150 nM for human recombinant NNMT. Retrieved from ww.w.bindingdb.org. View Source
